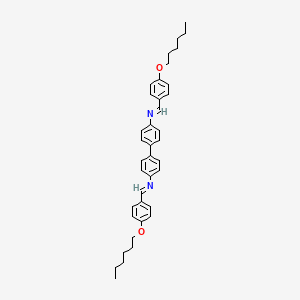
NN'-Bis(4-hexyloxybenzylidene)benzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NN’-Bis(4-hexyloxybenzylidene)benzidine is an organic compound with the molecular formula C32H39ClN2O2. It is a derivative of benzidine, a well-known aromatic amine. This compound is characterized by the presence of two hexyloxybenzylidene groups attached to a benzidine core.
Preparation Methods
The synthesis of NN’-Bis(4-hexyloxybenzylidene)benzidine typically involves the reaction of benzidine with 4-hexyloxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
NN’-Bis(4-hexyloxybenzylidene)benzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone-related derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Substitution reactions can occur at the benzidine core or the hexyloxybenzylidene groups, depending on the reagents and conditions used .
Scientific Research Applications
NN’-Bis(4-hexyloxybenzylidene)benzidine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of NN’-Bis(4-hexyloxybenzylidene)benzidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations within biological systems, leading to the formation of active metabolites. These metabolites can then interact with molecular pathways, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
NN’-Bis(4-hexyloxybenzylidene)benzidine can be compared with other similar compounds, such as:
Benzidine: The parent compound, benzidine, is a well-known aromatic amine with various industrial applications.
3,3’-Dichlorobenzidine: This compound is similar in structure but contains chlorine atoms, which can affect its chemical properties and reactivity.
o-Tolidine: Another benzidine derivative, o-tolidine, is used in the production of dyes and pigments.
o-Dianisidine: This compound contains methoxy groups and is used in similar applications as benzidine
Biological Activity
NN'-Bis(4-hexyloxybenzylidene)benzidine is a compound derived from benzidine, known for its application in dye production and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
- Chemical Formula : C28H34N2O2
- Molecular Weight : 434.58 g/mol
- Structure : The compound features a benzidine backbone with two hexyloxy groups attached to the benzylidene moieties, which influences its solubility and reactivity.
Biological Activity Overview
The biological activity of this compound has not been extensively studied compared to its parent compound, benzidine. However, insights can be drawn from studies on benzidine and related compounds.
1. Carcinogenicity
Benzidine and its derivatives are known carcinogens. Epidemiological studies have linked benzidine exposure to increased risks of bladder cancer, as well as other cancers in animal models. For instance:
- Benzidine has been shown to cause bladder tumors in dogs and liver tumors in mice when administered over prolonged periods .
- A study indicated that oral exposure to benzidine resulted in significant tumor formation in various organs across different animal species .
2. Mutagenicity
Benzidine is recognized for its mutagenic properties:
- It has been demonstrated to cause mutations in bacteria and other organisms, indicating potential genetic damage mechanisms .
- The presence of electrophilic metabolites that can bind to DNA suggests that NN'-Bis(4-hexyloxybenzylidene) could exhibit similar mutagenic effects due to structural similarities with benzidine .
Research Findings
Recent studies have focused on the biological implications of benzidine derivatives, including this compound.
Case Studies
- Toxicological Studies : A series of toxicological assessments have been conducted on benzidine derivatives, revealing dose-dependent effects on cell viability and proliferation in cultured cells.
- Animal Studies : Long-term exposure studies in rodents have shown that compounds structurally related to NN'-Bis(4-hexyloxybenzylidene) can lead to significant adverse health effects, including organ-specific tumors and metabolic disruptions.
Data Tables
| Study Type | Organism | Exposure Duration | Observed Effects |
|---|---|---|---|
| Carcinogenicity | Dogs | 5 years | Bladder tumors |
| Mutagenicity | Bacteria | Varies | Induced mutations |
| Toxicology | Mice | 33 months | Liver cell alterations |
Properties
Molecular Formula |
C38H44N2O2 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-[4-[4-[(4-hexoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-37-23-11-31(12-24-37)29-39-35-19-15-33(16-20-35)34-17-21-36(22-18-34)40-30-32-13-25-38(26-14-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3 |
InChI Key |
XSEBGDPSYJLBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















